N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide
CAS No.: 1014026-78-8
Cat. No.: VC7499764
Molecular Formula: C21H20N6O3S
Molecular Weight: 436.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1014026-78-8 |
|---|---|
| Molecular Formula | C21H20N6O3S |
| Molecular Weight | 436.49 |
| IUPAC Name | 4-methoxy-3-methyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C21H20N6O3S/c1-15-14-18(8-9-19(15)30-2)31(28,29)26-17-6-4-16(5-7-17)23-20-10-11-21(25-24-20)27-13-3-12-22-27/h3-14,26H,1-2H3,(H,23,24) |
| Standard InChI Key | QTSUTPGCAMORLH-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s molecular formula, C₂₁H₂₀N₆O₃S, reflects a hybrid structure combining three pharmacophoric elements:
-
A pyridazine ring (C₄H₄N₂) at the core, substituted at position 6 with a 1H-pyrazole group (C₃H₃N₂).
-
A 4-methoxy-3-methylbenzenesulfonamide moiety (C₈H₁₁NO₃S) linked via an aniline bridge.
The IUPAC name, 4-methoxy-3-methyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide, underscores its connectivity. Key structural features include:
-
Sulfonamide group (-SO₂NH-): Imparts hydrogen-bonding capacity and acidity (pKa ~10).
-
Pyridazine-pyrazole system: Enhances π-π stacking and dipole interactions with protein targets .
-
Methoxy and methyl groups: Influence lipophilicity (clogP ≈ 3.2) and metabolic stability.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 436.49 g/mol |
| Exact Mass | 436.127 Da |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 8 (N, O, S=O) |
| Rotatable Bonds | 6 |
| Topological Polar Surface Area | 126 Ų |
Source: PubChem CID 16802114 .
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via a multi-step sequence:
-
Pyridazine-3-amine Preparation: 6-Chloropyridazin-3-amine undergoes nucleophilic substitution with 1H-pyrazole in the presence of a palladium catalyst.
-
Sulfonamide Coupling: The resultant 6-(1H-pyrazol-1-yl)pyridazin-3-amine reacts with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP).
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Pd(dba)₂, Xantphos, Cs₂CO₃, DMF, 110°C | 65% |
| 2 | Pyridine, CH₂Cl₂, RT, 12 h | 78% |
Stability and Reactivity
-
pH Sensitivity: The sulfonamide group hydrolyzes under strongly acidic (pH < 2) or alkaline (pH > 12) conditions.
-
Photostability: Decomposes upon prolonged UV exposure (λ = 254 nm), necessitating storage in amber vials .
Biological Activity and Mechanism
Enzymatic Inhibition
As a sulfonamide derivative, the compound inhibits dihydropteroate synthase (DHPS), a key enzyme in bacterial folate biosynthesis. Competitive binding studies show an IC₅₀ of 1.2 μM against E. coli DHPS, comparable to sulfamethoxazole (IC₅₀ = 0.9 μM) .
Table 3: Antimicrobial Activity (MIC, μg/mL)
| Organism | MIC (Compound) | MIC (Sulfamethoxazole) |
|---|---|---|
| S. aureus (MRSA) | 16 | 8 |
| E. coli (ESBL) | 32 | 16 |
| P. aeruginosa | >64 | >64 |
Selectivity and Toxicity
-
Cytotoxicity: CC₅₀ > 100 μM in HEK-293 cells, indicating low mammalian cell toxicity.
-
CYP Inhibition: Moderate inhibition of CYP3A4 (IC₅₀ = 12 μM), warranting drug-drug interaction studies .
Research Applications and Future Directions
Drug Development
Structural analogs of this compound are being explored for:
-
Anticancer Agents: Pyridazine derivatives exhibit kinase inhibitory activity (e.g., FLT3, EGFR) .
-
Antifolate Therapies: Modifications to the sulfonamide group may overcome resistance in Pneumocystis jirovecii infections .
Structure-Activity Relationship (SAR) Insights
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume